molecular formula C21H20N4 B14197617 5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine CAS No. 849199-77-5

5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine

Katalognummer: B14197617
CAS-Nummer: 849199-77-5
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: NZPYXSPOAFCTPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine is a chemical compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo[1,5-a]pyrazine core with phenyl and trimethylphenyl substituents, which contribute to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of 5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine can be achieved through various synthetic routes. One common method involves the cyclocondensation of appropriate precursors under specific reaction conditions. For example, the reaction of 2,4,6-trimethylphenylamine with 5-phenylimidazo[1,5-a]pyrazine-8-carbaldehyde in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .

Analyse Chemischer Reaktionen

5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound can lead to the formation of corresponding imidazo[1,5-a]pyrazine derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent. In medicine, it is explored for its potential therapeutic effects in treating various diseases. Additionally, in the industry, it can be used in the development of new materials and as a catalyst in chemical reactions .

Wirkmechanismus

The mechanism of action of 5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine can be compared with other similar compounds, such as imidazo[1,5-a]pyridines and imidazo[1,2-b]pyrazoles. These compounds share a similar core structure but differ in their substituents and specific chemical properties.

Eigenschaften

CAS-Nummer

849199-77-5

Molekularformel

C21H20N4

Molekulargewicht

328.4 g/mol

IUPAC-Name

5-phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C21H20N4/c1-14-9-15(2)20(16(3)10-14)24-21-19-11-22-13-25(19)18(12-23-21)17-7-5-4-6-8-17/h4-13H,1-3H3,(H,23,24)

InChI-Schlüssel

NZPYXSPOAFCTPW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)NC2=NC=C(N3C2=CN=C3)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.